molecular formula C11H13N3 B13312461 2-cyclobutyl-1H-1,3-benzodiazol-5-amine

2-cyclobutyl-1H-1,3-benzodiazol-5-amine

Cat. No.: B13312461
M. Wt: 187.24 g/mol
InChI Key: YZMUYZRVSLJPIN-UHFFFAOYSA-N
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Description

2-cyclobutyl-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by a cyclobutyl substituent at the 2-position and an amine group at the 5-position of the benzodiazole core.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-cyclobutyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H13N3/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3,12H2,(H,13,14)

InChI Key

YZMUYZRVSLJPIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine involves several synthetic routes and reaction conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and an urea or thiourea. Industrial production methods may vary, but they typically involve similar condensation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-cyclobutyl-1H-1,3-benzodiazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine and related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties References
This compound Cyclobutyl (2) C₁₁H₁₂N₃ Not reported Expected steric hindrance; potential for unique π-orbital interactions.
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride Thiophene (2) C₁₁H₁₀ClN₃S 251.73 Enhanced π-π stacking; solvent-stable; selective metal coordination.
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine Pyridinyl (2) C₁₂H₁₀N₄ 210.24 Aromatic heterocycle; potential for hydrogen bonding and ligand interactions.
2-phenyl-1H-1,3-benzodiazol-5-amine Phenyl (2) C₁₃H₁₁N₃ 209.25 High π-interaction capacity; widely used in life sciences.
2-ethyl-1H-1,3-benzodiazol-5-amine Ethyl (2) C₉H₁₁N₃ 161.21 Compact substituent; increased solubility; reduced steric hindrance.
1-butyl-N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-5-amine Butyl (1), chlorophenylmethyl (N) C₁₈H₂₀ClN₃ 313.83 Bulky N-substituent; screening compound for drug discovery.
2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride 3-Fluorophenyl (2) C₁₃H₁₂Cl₂FN₃ 300.16 Electron-withdrawing fluorine; improved solubility as hydrochloride salt.

Substituent Effects on Properties

  • Electron Delocalization : Thiophene and pyridinyl substituents enhance π-π stacking and electron delocalization, improving stability in polar solvents and facilitating interactions with biological targets .
  • Solubility and Stability : Hydrochloride salts (e.g., 2-(thiophen-2-yl) and 2-(3-fluorophenyl) derivatives) exhibit improved aqueous solubility, critical for pharmaceutical applications .

Biological Activity

Overview

2-Cyclobutyl-1H-1,3-benzodiazol-5-amine, often referred to in research as a benzodiazole derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound dihydrochloride
  • CAS Number : 1221722-70-8
  • Molecular Formula : C11H13N3.2ClH

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors or enzymes, thereby influencing various biological pathways. The precise molecular interactions and pathways remain an area of active research, with studies indicating potential effects on neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest in G2/M phase
HeLa (Cervical)25DNA damage response activation

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, indicating its potential utility in treating infections .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that the compound has favorable absorption characteristics but may undergo significant metabolic transformation leading to variable bioavailability. Further research is needed to elucidate its pharmacokinetic profile fully.

Case Study 1: Anticancer Efficacy in Mice

A recent study conducted on mice models bearing xenograft tumors treated with varying doses of this compound showed a dose-dependent reduction in tumor size. The study highlighted the compound's ability to inhibit tumor growth significantly compared to control groups.

Case Study 2: Safety Profile Assessment

A safety assessment conducted over a period of six weeks revealed no significant adverse effects at therapeutic doses. However, further long-term studies are warranted to evaluate chronic exposure and potential toxicity.

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